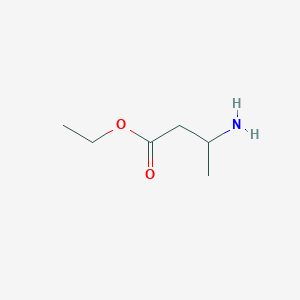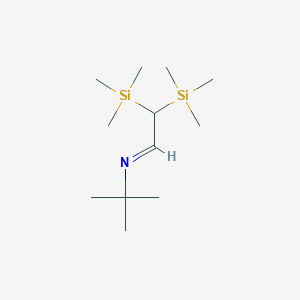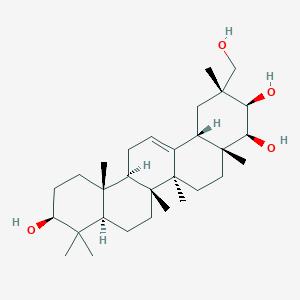
Abrisapogenol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abrisapogenol C is a natural triterpenoid compound that has been isolated from various plants, including the roots of Glycyrrhiza uralensis and the fruits of Cimicifuga foetida. This compound has attracted significant attention from researchers due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of abrisapogenol C is not well understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been suggested that abrisapogenol C may inhibit the activity of certain enzymes, including COX-2 and 5-LOX.
Biochemische Und Physiologische Effekte
Abrisapogenol C has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. It has also been found to inhibit the expression of iNOS and COX-2, which are involved in the production of inflammatory mediators. Additionally, abrisapogenol C has been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of abrisapogenol C for lab experiments is that it is a natural compound, which makes it easier to obtain and use in experiments. Additionally, abrisapogenol C has been found to have low toxicity, which makes it a safer alternative to synthetic compounds. However, one of the limitations of abrisapogenol C is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on abrisapogenol C. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on developing more efficient synthesis methods for abrisapogenol C. Additionally, more studies could be conducted to investigate the potential therapeutic applications of abrisapogenol C, including its use in the treatment of neurodegenerative diseases, diabetes, and obesity.
Synthesemethoden
Abrisapogenol C can be synthesized from its precursor, glycyrrhizic acid, which is obtained from the roots of Glycyrrhiza uralensis. The synthesis involves the hydrolysis of glycyrrhizic acid to form 18β-glycyrrhetinic acid, which is then oxidized to form abrisapogenol A. Abrisapogenol A is then subjected to a series of reactions, including epoxidation, hydrolysis, and reduction, to yield abrisapogenol C.
Wissenschaftliche Forschungsanwendungen
Abrisapogenol C has been found to have various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, abrisapogenol C has been found to have anti-diabetic and anti-obesity effects.
Eigenschaften
CAS-Nummer |
129273-44-5 |
|---|---|
Produktname |
Abrisapogenol C |
Molekularformel |
C30H50O4 |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
(2R,3R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
InChI |
InChI=1S/C30H50O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)32)9-8-18-19-16-26(3,17-31)23(33)24(34)27(19,4)14-15-29(18,30)6/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,26+,27+,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
CSHFZVTYURMCRK-LMDNQKESSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]([C@H]([C@H]5O)O)(C)CO)C)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(C(C5O)O)(C)CO)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




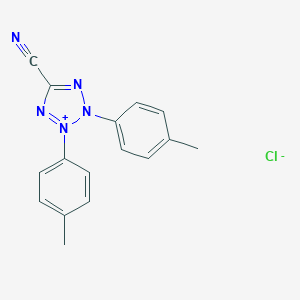
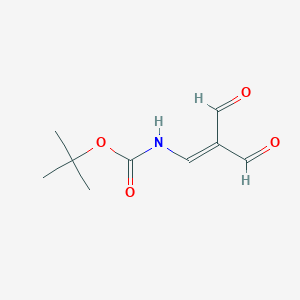
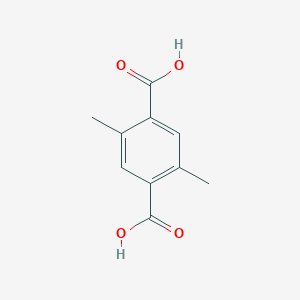
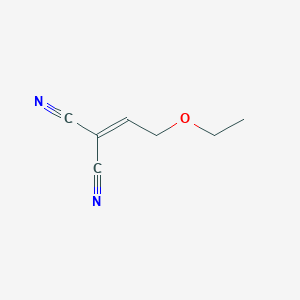

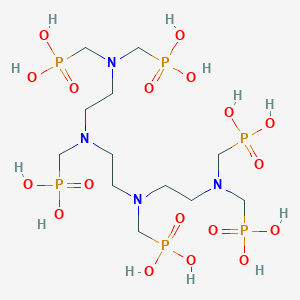
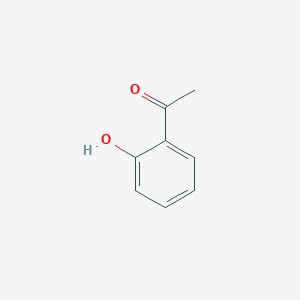
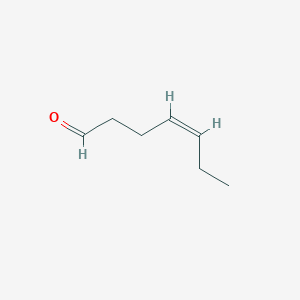
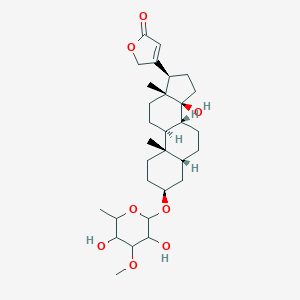
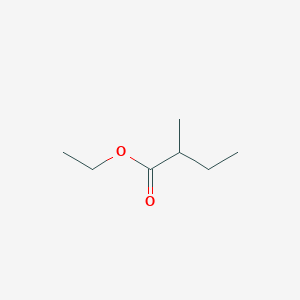
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
